molecular formula C23H23N5O2 B275906 {3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-methylbenzyl)amine

{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-methylbenzyl)amine

Cat. No. B275906
M. Wt: 401.5 g/mol
InChI Key: KXHOPXQLXPSXLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-methylbenzyl)amine, commonly known as MPTB, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPTB is a small molecule that belongs to the class of tetrazole-based compounds, which are known for their diverse biological activities.

Scientific Research Applications

MPTB has been shown to have potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. In cancer research, MPTB has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. Inflammation is a common feature of many diseases, and MPTB has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, MPTB has been found to have neuroprotective effects by reducing oxidative stress and inflammation.

Mechanism of Action

The exact mechanism of action of MPTB is not fully understood, but it is believed to act through multiple pathways. MPTB has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines, and histone deacetylase, which is involved in the regulation of gene expression. MPTB has also been found to modulate the activity of several signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and physiological effects
MPTB has been found to have several biochemical and physiological effects. In vitro studies have shown that MPTB can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. MPTB has also been found to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases. In addition, MPTB has been shown to reduce the production of reactive oxygen species and nitric oxide, which are involved in the pathogenesis of inflammation and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

MPTB has several advantages for lab experiments, including its high potency and selectivity. MPTB has been found to have nanomolar potency in inhibiting the activity of several enzymes and signaling pathways, making it a valuable tool for studying the mechanisms of action of these targets. However, MPTB also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using MPTB.

Future Directions

There are several future directions for research on MPTB. One direction is to further investigate its therapeutic potential in cancer, inflammation, and neurological disorders. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo, to determine its efficacy and safety in animal models. In addition, the development of novel analogs of MPTB with improved properties, such as solubility and selectivity, could lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of MPTB involves a multi-step process that starts with the reaction between 3-methoxy-4-hydroxybenzaldehyde and 4-methylbenzylamine to form the intermediate product. The intermediate product is then reacted with sodium azide and copper sulfate to form the tetrazole ring. The final step involves the reaction between the tetrazole intermediate and 1-phenyl-1H-tetrazole-5-ol to form MPTB.

properties

Molecular Formula

C23H23N5O2

Molecular Weight

401.5 g/mol

IUPAC Name

N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-1-(4-methylphenyl)methanamine

InChI

InChI=1S/C23H23N5O2/c1-17-8-10-18(11-9-17)15-24-16-19-12-13-21(22(14-19)29-2)30-23-25-26-27-28(23)20-6-4-3-5-7-20/h3-14,24H,15-16H2,1-2H3

InChI Key

KXHOPXQLXPSXLI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNCC2=CC(=C(C=C2)OC3=NN=NN3C4=CC=CC=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=CC(=C(C=C2)OC3=NN=NN3C4=CC=CC=C4)OC

Origin of Product

United States

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